

8-Bromo-1-methylisoquinoline CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-1-methylisoquinoline**

Cat. No.: **B1529210**

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An In-depth Technical Guide to **8-Bromo-1-methylisoquinoline** (CAS: 1312905-33-1)

Introduction

8-Bromo-1-methylisoquinoline is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an isoquinoline core, is a well-recognized "privileged scaffold" found in numerous biologically active molecules and natural products.^[1] The strategic placement of a methyl group at the 1-position and a bromine atom at the 8-position provides two distinct points for chemical modification. The bromine atom, in particular, acts as a crucial synthetic handle for introducing molecular diversity, primarily through modern cross-coupling reactions.^[2] This guide offers a comprehensive overview of **8-Bromo-1-methylisoquinoline**, detailing its properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Data

The fundamental properties of **8-Bromo-1-methylisoquinoline** define its behavior in chemical reactions and its handling requirements. These characteristics are summarized below.

Property	Value	Source(s)
CAS Number	1312905-33-1	[3] [4] [5]
Molecular Formula	C ₁₀ H ₈ BrN	[6]
Molecular Weight	222.08 g/mol	[4]
IUPAC Name	8-bromo-1-methylisoquinoline	[4]
Appearance	White to off-white powder or crystals	[6]
Purity	>95% - >98%	[3] [6]
Melting Point	80-84 °C	[6]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)	[6]
Storage	Store in a cool, dry place away from heat and direct light	[6]

Part 2: Synthesis and Purification

While specific, peer-reviewed synthesis routes for **8-Bromo-1-methylisoquinoline** are not extensively detailed in foundational literature, its structure lends itself to established isoquinoline synthesis methodologies, such as the Bischler-Napieralski reaction followed by dehydrogenation. The following represents a plausible and illustrative synthetic protocol.

Representative Synthetic Protocol: A Bischler-Napieralski Approach

The causality behind this experimental design involves the cyclization of an N-acyl- β -phenethylamine derivative. The choice of a starting material like 2-bromo-phenethylamine is critical for ensuring the bromine atom is correctly positioned at the 8-position of the final isoquinoline ring system.

Step 1: Acylation of 2-(2-Bromophenyl)ethan-1-amine

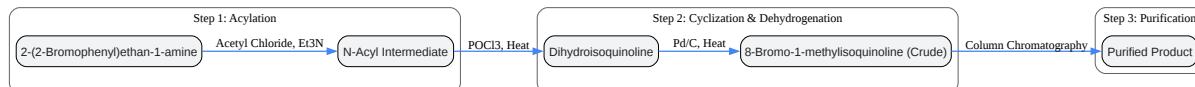
- To a stirred solution of 2-(2-bromophenyl)ethan-1-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
- Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.
- Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-bromophenyl)ethyl)acetamide intermediate.

Step 2: Cyclization and Dehydrogenation

- Dissolve the crude acetamide from Step 1 in a high-boiling solvent such as toluene.
- Add a dehydrating/cyclizing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2.0-3.0 eq) portion-wise.
- Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring by TLC. This step forms the dihydroisoquinoline intermediate.
- Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
- Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 9 and extract with ethyl acetate.
- To the crude dihydroisoquinoline, add a dehydrogenating agent such as palladium on carbon (10 mol%) in a suitable solvent like xylene.
- Heat the mixture to reflux for 12-24 hours to facilitate aromatization.
- Cool the mixture, filter through Celite to remove the catalyst, and concentrate the filtrate.

Step 3: Purification

- Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate pure **8-Bromo-1-methylisoquinoline**.



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Illustrative workflow for the synthesis of **8-Bromo-1-methylisoquinoline**.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of **8-Bromo-1-methylisoquinoline** is dominated by the reactivity of its C8-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for constructing C-C and C-N bonds.[2][7]

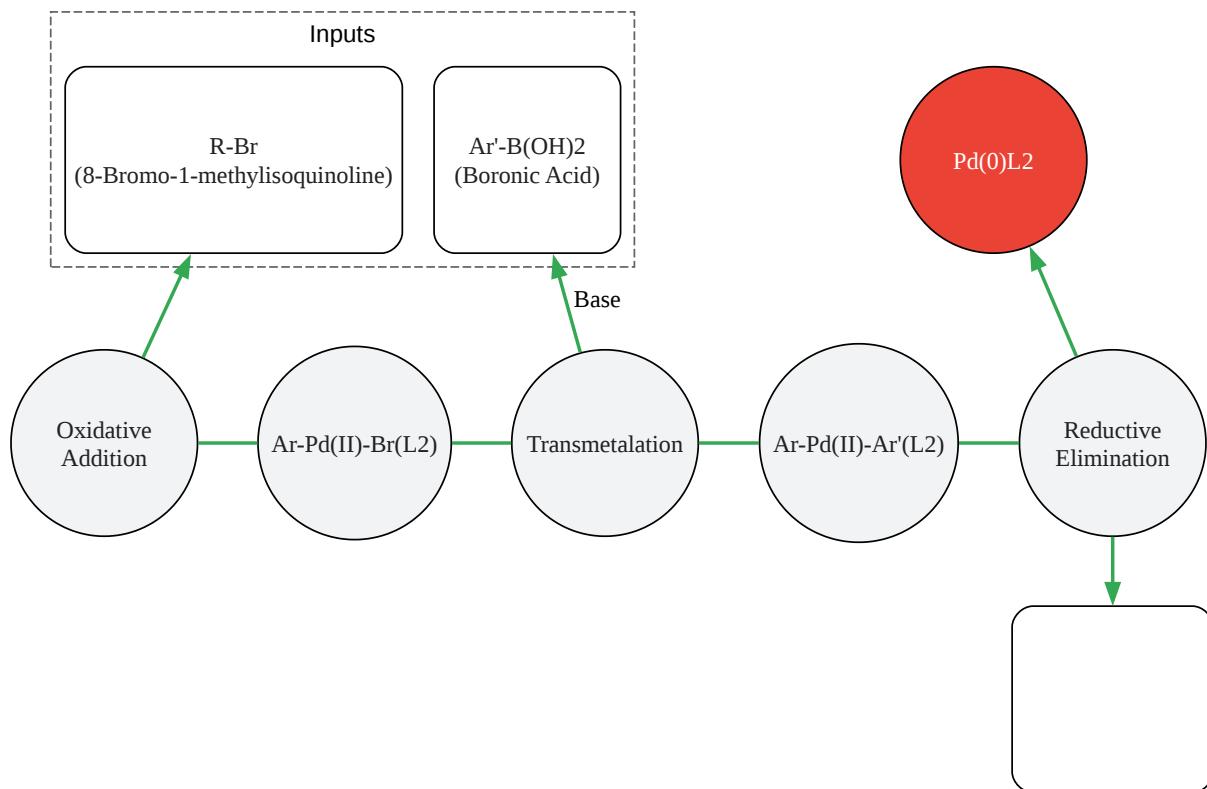
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and various aryl or vinyl groups via an organoboron reagent.[7] This reaction is exceptionally reliable due to its tolerance of a wide range of functional groups and its typically high yields.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

- To a flame-dried Schlenk flask, add **8-Bromo-1-methylisoquinoline** (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and a base, typically K_2CO_3 or Cs_2CO_3 (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

- Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.
- Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water, followed by brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting crude 1-methyl-8-phenylisoquinoline by column chromatography.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Applications in Research and Drug Development

The isoquinoline scaffold is central to many pharmacologically active compounds. By using **8-Bromo-1-methylisoquinoline** as an intermediate, researchers can synthesize diverse libraries of novel molecules for screening.

- Kinase Inhibition: The quinoline and isoquinoline cores are prominent in the design of kinase inhibitors for cancer therapy. The C8-position can be functionalized with various aryl and heteroaryl groups to probe the ATP-binding pocket of target kinases, enabling extensive structure-activity relationship (SAR) studies.[2]
- Antibacterial Agents: Modified quinolones are a well-established class of antibiotics. New derivatives synthesized from this bromo-intermediate could lead to novel compounds with improved efficacy or activity against drug-resistant bacterial strains.[2]
- Other Therapeutic Areas: Structurally related compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and cardiotonic effects, highlighting the broad potential of this scaffold in drug discovery.[1][8]

Part 5: Safety and Handling

Proper handling of **8-Bromo-1-methylisoquinoline** is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Hazard Class	GHS Code	Description
Acute Toxicity (Oral)	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
STOT - Single Exposure	H335	May cause respiratory irritation

Source:[4]

Recommended Safety Protocols

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

- Handling: Avoid breathing dust.[\[9\]](#) Prevent contact with skin and eyes. Wash hands thoroughly after handling.
- Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

8-Bromo-1-methylisoquinoline (CAS: 1312905-33-1) is a key synthetic intermediate whose value is defined by its versatile isoquinoline core and its reactive bromine handle. It provides a robust platform for generating novel and complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its application in the synthesis of potential therapeutic agents, especially in oncology and infectious diseases, underscores its importance to the scientific community. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

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- To cite this document: BenchChem. [8-Bromo-1-methylisoquinoline CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1529210#8-bromo-1-methylisoquinoline-cas-number-and-properties\]](https://www.benchchem.com/product/b1529210#8-bromo-1-methylisoquinoline-cas-number-and-properties)

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